molecular formula C8H9N3O3 B1392925 Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 604003-25-0

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B1392925
M. Wt: 195.18 g/mol
InChI Key: CGSWPPZECJHSON-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate” is a chemical compound with the molecular formula C8H9N3O3 . It has a molecular weight of 195.18 g/mol . The compound is also known by various other names such as “METHYL 4,5,6,7-TETRAHYDRO-4-OXOPYRAZOLO [1,5-A]PYRAZINE-2-CARBOXYLATE” and "methyl 4-oxo-6,7-dihydro-5H-pyrazolo [1,5-a]pyrazine-2-carboxylate" .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides was synthesized using a modification of Ugi Condensation . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, has also been shown .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazine core with a methyl ester group attached . The InChI string for this compound is "InChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12)" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound can be used as a building block in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.18 g/mol . It has a computed XLogP3-AA value of -0.3, indicating its relative hydrophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 73.2 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate and its derivatives have been explored for their synthesis and chemical reactivity. For instance, a study by Moreau, Dar'in, and Krasavin (2018) demonstrated the use of pyrazole-fused cyclic anhydrides in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates (Moreau, Dar'in, & Krasavin, 2018).
  • Other research has focused on the synthesis of various derivatives, such as methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing its versatility in chemical reactions (Verdecia et al., 1996).

Medicinal Chemistry

  • In medicinal chemistry, some derivatives of this compound have been investigated for their potential as HIV-1 integrase inhibitors. Langford et al. (2008) synthesized a series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides and evaluated them for inhibiting HIV-1 integrase catalytic activity and HIV-1 replication in cells (Langford et al., 2008).

Novel Heterocyclic Compounds Synthesis

  • The compound has also been utilized in the synthesis of novel heterocyclic compounds. El‐Dean et al. (2018) reported the synthesis of a series of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, demonstrating the compound's role in creating diverse heterocycles (El‐Dean et al., 2018).

Platinum and Palladium Complexes

  • Additionally, its derivatives have been used to form complexes with platinum(II) and palladium(II) metal ions. Budzisz et al. (2004) explored the reaction of certain derivatives with N-methylhydrazine, leading to the formation of isomeric, highly substituted pyrazoles, which were then used as ligands in the formation of metal complexes (Budzisz et al., 2004).

properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWPPZECJHSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679165
Record name Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

CAS RN

604003-25-0
Record name Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Abd ul‐Malik, RM Zaki… - Journal of …, 2018 - Wiley Online Library
The pyrazolopyrazine ring system is a very interesting class of heterocyclic compounds that were considered as important scaffolds of many efficacious biologically active agents that …
Number of citations: 15 onlinelibrary.wiley.com
JL Engers, AL Rodriguez, LC Konkol… - Journal of medicinal …, 2015 - ACS Publications
Previous preclinical work has demonstrated the therapeutic potential of antagonists of the group II metabotropic glutamate receptors (mGlus). Still, compounds that are selective for the …
Number of citations: 69 pubs.acs.org

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